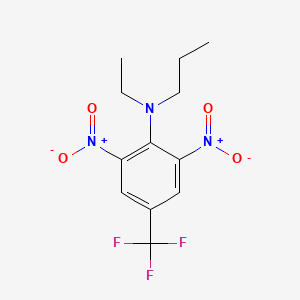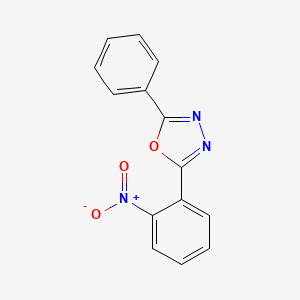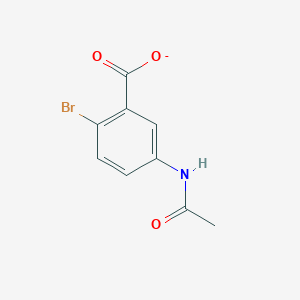![molecular formula C13H20O4 B14744579 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1213-20-3](/img/structure/B14744579.png)
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a cyclic acetal compound with a unique spiro structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
准备方法
The synthesis of 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
化学反应分析
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiroacetal center, leading to the formation of various substituted derivatives.
科学研究应用
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the manufacturing of rubber and latex products, where it acts as a stabilizer and processing aid
作用机制
The mechanism by which 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its ability to form stable spiroacetal structures. These structures can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The compound’s unique spiro configuration allows it to fit into specific binding sites, making it a valuable tool in molecular biology and medicinal chemistry .
相似化合物的比较
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetal compounds such as:
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound has similar stability but different reactivity due to the presence of phosphorus atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds exhibit different stereochemistry and reactivity due to the presence of sulfur atoms in the ring.
The uniqueness of this compound lies in its specific spiro configuration and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity patterns .
属性
CAS 编号 |
1213-20-3 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC 名称 |
3,9-bis(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H20O4/c1-9(2)11-14-5-13(6-15-11)7-16-12(10(3)4)17-8-13/h11-12H,1,3,5-8H2,2,4H3 |
InChI 键 |
LBYBPYLNIKBWEP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1OCC2(CO1)COC(OC2)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)



![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)



![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
